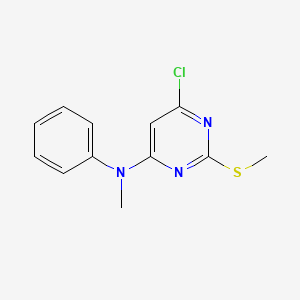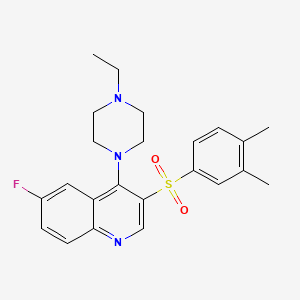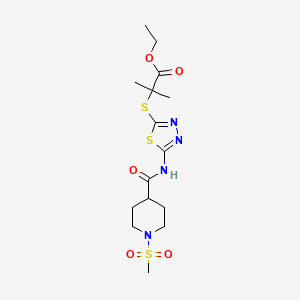![molecular formula C20H13Cl2FN4O B2406472 4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-87-5](/img/structure/B2406472.png)
4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name, which follows the IUPAC nomenclature. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic compound containing a pyrazole ring fused with a pyridine ring . The compound also contains various substituents including chloro, fluoro, methyl, and phenyl groups .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on pyrazolo[3,4-b]pyridine derivatives, including compounds similar to 4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, has been focused on their synthesis and structural characterization. Studies have explored the preparation of these compounds from various precursors, demonstrating the versatility of pyrazolo[3,4-b]pyridines as a scaffold for the development of new molecules. For instance, the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines involves the reaction of 3-amino-5-arylpyrazoles with α-cyanochalcones, followed by NMR and X-ray diffraction studies to elucidate their structure and tautomeric preferences in solution and in crystalline form (Quiroga et al., 1999).
Anticancer and Anti-inflammatory Applications
Derivatives of pyrazolo[3,4-b]pyridine have been evaluated for their potential anticancer and anti-inflammatory activities. Novel pyrazolopyrimidines derivatives have been synthesized and assessed for their cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition, highlighting the therapeutic potential of these compounds in oncology and inflammation (Rahmouni et al., 2016). This research underscores the importance of the pyrazolo[3,4-b]pyridine scaffold in the design of new drugs with potential anticancer and anti-inflammatory properties.
Drug Discovery and Development
The structural diversity and modification possibilities of pyrazolo[3,4-b]pyridine derivatives make them valuable in drug discovery and development. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents illustrate the compound's utility in creating targeted therapies for cancer and inflammatory diseases. These studies involve the design, synthesis, and pharmacological testing of derivatives to identify compounds with significant biological activity and favorable physicochemical properties (Rahmouni et al., 2016).
Molecular Docking and Computational Studies
Further research into pyrazolo[3,4-b]pyridine derivatives includes computational studies and molecular docking to understand their interaction with biological targets. These approaches help identify binding affinities, functional groups crucial for activity, and potential mechanisms of action. This computational work complements experimental studies, guiding the optimization of compounds for enhanced biological activity and drug-likeness (Bodige et al., 2020).
Propiedades
IUPAC Name |
4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN4O/c1-11-17-18(22)14(20(28)25-12-7-8-16(23)15(21)9-12)10-24-19(17)27(26-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVNRXNGZGQPGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406391.png)
![N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2406395.png)
![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)






![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)
